3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
Description
This compound features a tetrazole core substituted with a 4-methylphenyl group and a urea linker connecting to a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a well-documented pharmacophore in medicinal chemistry, often associated with interactions involving tubulin polymerization inhibition or kinase modulation .
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-12-5-7-14(8-6-12)25-17(22-23-24-25)11-20-19(26)21-13-9-15(27-2)18(29-4)16(10-13)28-3/h5-10H,11H2,1-4H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFHDQWWKAHZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines
Biochemical Pathways
The tmp group is a critical core of a variety of biologically active molecules found either in natural products or synthetic compounds , suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
The compound was characterized by 1 h and 13 c nmr and mass spectra , which could provide insights into its pharmacokinetic properties.
Result of Action
The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines
Action Environment
The reaction of similar compounds has been observed in biphasic media under open atmosphere and room temperature , suggesting that environmental factors could play a role in the compound’s action.
Biological Activity
The compound 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a tetrazole derivative that has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological significance due to their ability to interact with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrazole ring and a urea moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Tetrazole Ring : The tetrazole moiety is known to mimic carboxylic acids and can act as a bioisostere in drug design. It enhances the lipophilicity and metabolic stability of compounds.
- Urea Linkage : Urea derivatives often exhibit significant interactions with enzymes and receptors due to hydrogen bonding capabilities.
Biological Activities
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds containing tetrazole and urea scaffolds can inhibit cancer cell proliferation. For instance, studies have shown that similar tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Tetrazoles have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the phenyl ring enhances this activity by improving solubility and permeability.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect is crucial in managing chronic inflammatory diseases.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of tetrazole derivatives similar to the compound . The results demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.5 to 5 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
In another investigation, a series of tetrazole derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against both strains, indicating potent antimicrobial activity .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Several studies have indicated that tetrazole derivatives exhibit significant anticancer properties. The compound's structure allows for potential interactions with various cancer-related targets. For instance:
- Mechanism of Action : Tetrazoles can inhibit certain enzymes involved in cancer cell proliferation. The specific interaction of this compound with these targets requires further investigation through in vitro and in vivo studies.
- Case Study : A study on related tetrazole compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties.
Antimicrobial Properties
The antimicrobial activity of tetrazole derivatives has been documented extensively. This compound's potential as an antimicrobial agent could be attributed to:
- Broad-Spectrum Activity : Preliminary studies suggest that derivatives with similar structures show activity against both gram-positive and gram-negative bacteria.
- Research Findings : A comparative study found that compounds containing the tetrazole moiety had enhanced antimicrobial effects compared to their non-tetrazole counterparts.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes that are critical in metabolic pathways. Research indicates that:
- Target Enzymes : Specific enzymes involved in inflammatory responses or metabolic disorders could be inhibited by this compound, leading to potential therapeutic applications.
- Experimental Evidence : Studies have shown that similar compounds can modulate enzyme activity, which could be explored further for this specific urea derivative.
Neuroprotective Effects
Emerging research suggests that compounds with a tetrazole structure may possess neuroprotective properties:
- Mechanism : The neuroprotective effect may stem from the ability to modulate neurotransmitter systems or reduce oxidative stress.
- Case Studies : Animal models have demonstrated that related tetrazole compounds can improve cognitive function and reduce neurodegeneration.
Table of Related Compounds and Their Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methylphenyl-Tetrazole | Structure | Anticancer |
| 3,4,5-Trimethoxyphenyl-Tetrazole | Structure | Antimicrobial |
| 1-(3-Chlorophenyl)-Tetrazole | Structure | Neuroprotective |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Heterocyclic Core Variations
Tetrazole vs. Triazole Derivatives
- Triazole analogs (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles, ) share the 3,4,5-trimethoxyphenyl group but differ in core structure.
- Target compound’s tetrazole core offers higher acidity (pKa ~4.5–5.5) than triazoles, which may influence ionization state under physiological conditions and solubility.
Imidazole Derivatives
Substituent Effects on Bioactivity
Urea vs. Carboxylic Acid Linkers
- Diaryltriazoles with carboxylic acid substituents (e.g., compounds 4v and 4w, ) demonstrate improved water solubility due to ionizable groups but may exhibit reduced cell permeability compared to the urea-linked target compound.
Methylthio vs. Methylphenyl Groups
Hypothetical Pharmacological Properties (Inferred from Analogs)
Key Research Findings and Implications
- The 3,4,5-trimethoxyphenyl group is critical for activity across analogs, likely engaging in π-π stacking or hydrophobic interactions with biological targets .
- Urea-linked tetrazoles may offer superior selectivity compared to triazoles or imidazoles due to enhanced hydrogen-bonding specificity.
- Synthetic challenges include regioselective tetrazole functionalization and urea linkage stability under reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
